molecular formula C11H7BrN2O3 B11676780 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 49546-72-7

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11676780
CAS No.: 49546-72-7
M. Wt: 295.09 g/mol
InChI Key: CQEQIOMGDJRDII-UHFFFAOYSA-N
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Description

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a bromobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-bromobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can participate in further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-(4-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with enhanced properties .

Properties

CAS No.

49546-72-7

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

5-[(4-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)

InChI Key

CQEQIOMGDJRDII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)NC2=O)Br

Origin of Product

United States

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